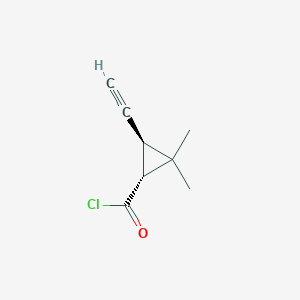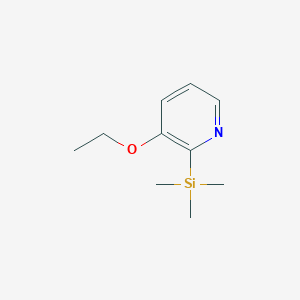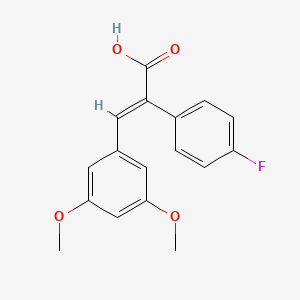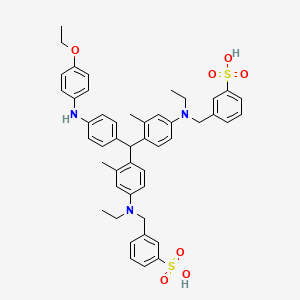
Diacetone acrylamide oxime acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Diacetone acrylamide oxime acetate is a compound that has garnered interest in various scientific fields due to its unique chemical properties It is derived from diacetone acrylamide, a monomer known for its applications in polymer chemistry, particularly in the formation of hydrogels and cross-linked polymers
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of diacetone acrylamide oxime acetate typically involves the following steps:
Formation of Diacetone Acrylamide: This is achieved by reacting acetone with acrylonitrile in the presence of a catalyst such as concentrated sulfuric acid.
Oxime Formation: Diacetone acrylamide is then reacted with hydroxylamine to form the oxime derivative.
Acetylation: The final step involves the acetylation of the oxime group using acetic anhydride or acetyl chloride.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to maximize yield and purity. Techniques such as continuous flow reactors and advanced purification methods are employed to ensure consistent product quality .
Chemical Reactions Analysis
Types of Reactions
Diacetone acrylamide oxime acetate undergoes various chemical reactions, including:
Oxidation: The oxime group can be oxidized to form nitrile oxides, which are useful intermediates in organic synthesis.
Reduction: Reduction of the oxime group can yield amines, which can be further functionalized for various applications.
Substitution: The acetate group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles such as amines or thiols can be used to replace the acetate group.
Major Products
Nitrile Oxides: Formed through oxidation, useful in cycloaddition reactions.
Amines: Produced by reduction, serve as intermediates in the synthesis of pharmaceuticals and agrochemicals.
Substituted Derivatives: Various functionalized compounds can be obtained through substitution reactions.
Scientific Research Applications
Diacetone acrylamide oxime acetate has a wide range of applications in scientific research:
Polymer Chemistry: Used in the synthesis of self-healing hydrogels and cross-linked polymers due to its ability to form dynamic covalent bonds.
Material Science: Utilized in the creation of smart materials that can respond to environmental stimuli such as pH and temperature.
Industrial Applications: Applied in coatings, adhesives, and sealants due to its excellent film-forming properties and mechanical strength.
Mechanism of Action
The mechanism of action of diacetone acrylamide oxime acetate involves the formation and breaking of dynamic covalent bonds. The oxime group can undergo reversible exchange reactions, allowing the material to self-heal and adapt to changes in the environment. This dynamic behavior is facilitated by the presence of the acetate group, which enhances the reactivity of the oxime bond .
Comparison with Similar Compounds
Similar Compounds
Diacetone Acrylamide: The parent compound, used in similar applications but lacks the dynamic covalent bonding properties of the oxime acetate derivative.
N,N-Dimethylacrylamide: Another monomer used in polymer chemistry, but with different reactivity and properties compared to diacetone acrylamide oxime acetate.
Uniqueness
This compound stands out due to its ability to form dynamic covalent bonds, making it highly suitable for applications requiring self-healing and environmental responsiveness. Its combination of oxime and acetate groups provides a unique reactivity profile that is not found in other similar compounds .
Properties
CAS No. |
68109-74-0 |
|---|---|
Molecular Formula |
C11H18N2O3 |
Molecular Weight |
226.27 g/mol |
IUPAC Name |
[(E)-[4-methyl-4-(prop-2-enoylamino)pentan-2-ylidene]amino] acetate |
InChI |
InChI=1S/C11H18N2O3/c1-6-10(15)12-11(4,5)7-8(2)13-16-9(3)14/h6H,1,7H2,2-5H3,(H,12,15)/b13-8+ |
InChI Key |
CMQFEJDEGKLHGN-MDWZMJQESA-N |
Isomeric SMILES |
C/C(=N\OC(=O)C)/CC(C)(C)NC(=O)C=C |
Canonical SMILES |
CC(=NOC(=O)C)CC(C)(C)NC(=O)C=C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Pentasodium;2-[[1-amino-8-hydroxy-7-[(3-phosphonatophenyl)diazenyl]-3-sulfo-6-sulfonatonaphthalen-2-yl]diazenyl]benzene-1,4-disulfonate](/img/structure/B13788367.png)

![1H,3H-Pyrrolo[1,2-c]oxazole-1,3-dione,5-ethyltetrahydro-,(5R-cis)-(9CI)](/img/structure/B13788380.png)

![Ethyl 3-methyl-5-[(phenylcarbamoyl)amino]-1,2-thiazole-4-carboxylate](/img/structure/B13788389.png)
![N-ethyl-1H-pyrrolo[2,3-b]pyridin-6-amine](/img/structure/B13788401.png)
![2,4,4,6-Tetramethyltricyclo[6.4.0.02,7]dodecan-3-OL](/img/structure/B13788403.png)






